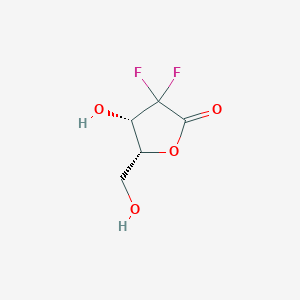
(4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one is a chemical compound with the molecular formula C5H6F2O4 It is a derivative of oxolan-2-one, featuring both hydroxyl and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one typically involves the fluorination of a suitable precursor, followed by hydroxylation. One common method involves the use of dihydroxyfuranone derivatives as starting materials. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled temperatures to introduce the fluorine atoms. Subsequent hydroxylation can be achieved using oxidizing agents like hydrogen peroxide or catalytic systems.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form diols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-ketones, while reduction can produce difluoro-diols.
Scientific Research Applications
(4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique properties make it a useful probe in studying enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism by which (4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one exerts its effects involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition or activation of biological pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one: Lacks the fluorine atoms, resulting in different reactivity and biological activity.
2-deoxy-D-ribono-1,4-lactone: Similar structure but without fluorine, used in the synthesis of nucleotides and related compounds.
4-hydroxy-2-quinolones: Different core structure but similar functional groups, used in drug development.
Uniqueness
The presence of fluorine atoms in (4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
122111-12-0 |
|---|---|
Molecular Formula |
C5H6F2O4 |
Molecular Weight |
168.10 g/mol |
IUPAC Name |
(4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H6F2O4/c6-5(7)3(9)2(1-8)11-4(5)10/h2-3,8-9H,1H2/t2-,3+/m1/s1 |
InChI Key |
FBXJTMLCLDWDQO-GBXIJSLDSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H](C(C(=O)O1)(F)F)O)O |
Canonical SMILES |
C(C1C(C(C(=O)O1)(F)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















